1-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives can be synthesized in six steps. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole often have diverse activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .
Scientific Research Applications
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers have synthesized derivatives of this molecule and evaluated their efficacy against viral infections. Further studies are needed to explore its mechanism of action and specific targets .
Sulfonamide Derivatives
The sulfonamide moiety in this compound is noteworthy. Sulfonamides are known for their antibacterial properties and have been extensively studied in medicinal chemistry. Researchers might explore modifications to enhance its sulfonamide functionality .
Mechanism of Action
Future Directions
The future directions in the research of 1,3,4-thiadiazole derivatives could involve synthesizing new compounds with potential plant anti-viral activities . Additionally, modifications in the 1,3,4-thiadiazole moiety have shown good potency as anticonvulsant agents, which are highly effective and have less toxicity . This suggests that further exploration of this scaffold could lead to the development of more effective drugs.
properties
IUPAC Name |
1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-20-7-6-15-11(19)16-12-17-18-13(22-12)21-8-9-4-2-3-5-10(9)14/h2-5H,6-8H2,1H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZFSFNEFFWBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea |
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